Computed Lipophilicity (XLogP3) Differentiates Regioisomers
The target compound (3-methyl-4-substituted) exhibits a computed XLogP3 of 3.2 [1]. A regioisomeric analog in which the methoxymethylene-piperidine group is attached at the pyridine 2-position while the methyl group remains at position 3 (CAS 2200931-65-1) shows a computed XLogP3 of 2.9 [2]. The 3-methyl-4-substituted pattern therefore yields a calculated lipophilicity increment of +0.3 logP units relative to the 3-methyl-2-substituted isomer. Although both fall within the drug-like logP range, a ΔlogP of 0.3 can correspond to a measurable difference in membrane permeability coefficient (logPapp) and is above the typical threshold for meaningful solubility divergence in aqueous buffer systems.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS 2200931-65-1); XLogP3 = 2.9 |
| Quantified Difference | +0.3 logP units (higher lipophilicity for the 3-methyl-4-substituted target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in early drug discovery, a 0.3 logP difference can translate into divergent solubility-limited absorption, Caco-2 permeability rankings, and CYP450 susceptibility profiles, making the two positional isomers non-interchangeable in lead optimization without confirmatory experimental data.
- [1] PubChem Compound Summary for CID 155800929. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 1370243-61-0. National Center for Biotechnology Information. View Source
